benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate involves multiple steps. One common method includes the reaction of benzyl carbamate with 1-hydrazinyl-1-oxo-3-phenylpropan-2-ylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Properties
CAS No. |
17942-42-6 |
---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H22N4O4/c20-23-18(25)16(11-14-7-3-1-4-8-14)22-17(24)12-21-19(26)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13,20H2,(H,21,26)(H,22,24)(H,23,25) |
InChI Key |
FWPMSYNHMQARDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.